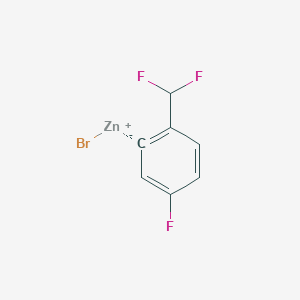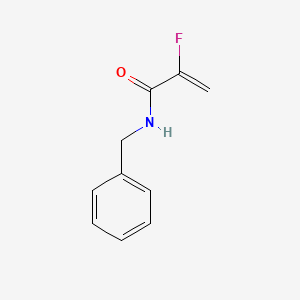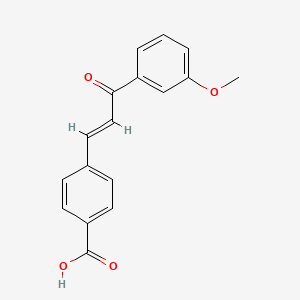
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under mild conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of 4-(3-(3-Methoxyphenyl)-3-hydroxypropyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines, particularly breast cancer.
Wirkmechanismus
The mechanism of action of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as estrogen receptor alpha (ERα). The compound binds to the receptor, inhibiting its activity and thereby exerting cytotoxic effects on breast cancer cells . This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site and block its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound of (E)-4-(3-(3-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its broad spectrum of biological activities.
Tamoxifen: A well-known anticancer drug that also targets estrogen receptors but has a different structural framework.
4-Hydroxychalcone: Another chalcone derivative with similar biological activities but differing in the position and type of substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the extended conjugation between the two aromatic rings
Eigenschaften
Molekularformel |
C17H14O4 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
4-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-15-4-2-3-14(11-15)16(18)10-7-12-5-8-13(9-6-12)17(19)20/h2-11H,1H3,(H,19,20)/b10-7+ |
InChI-Schlüssel |
SJDQYBNZACZDGI-JXMROGBWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


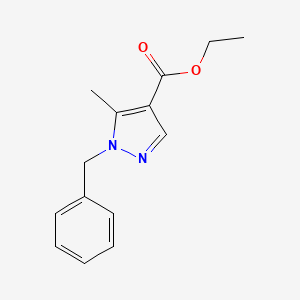
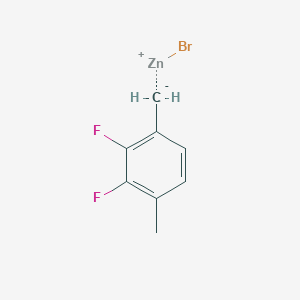
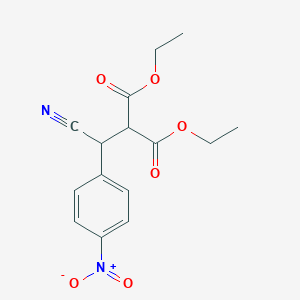
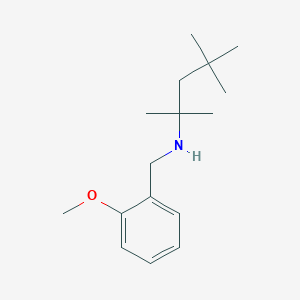
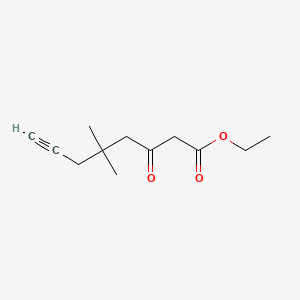
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
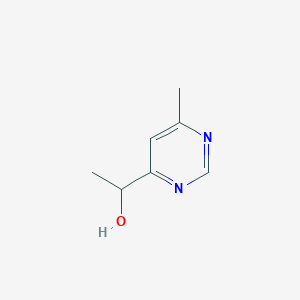
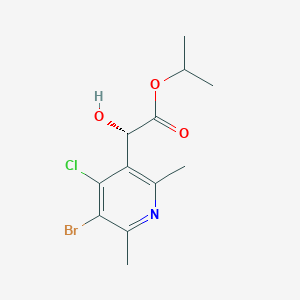
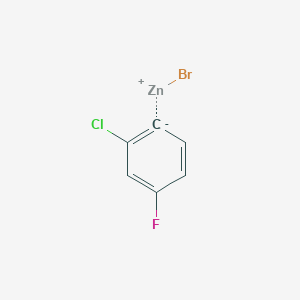
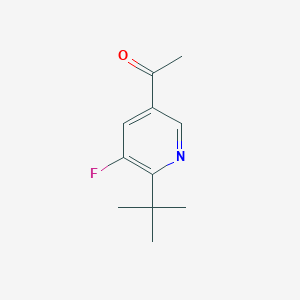
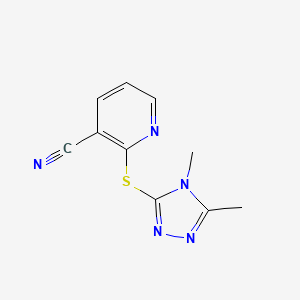
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
